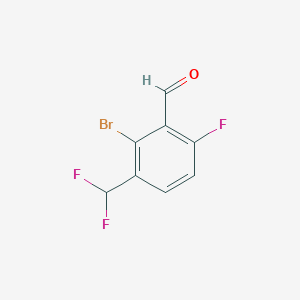

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

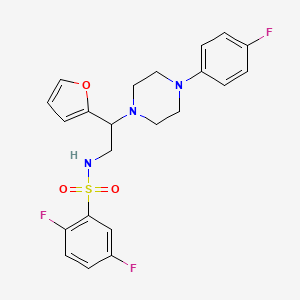

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in organic synthesis and material science. The presence of bromine and fluorine atoms on the benzene ring can significantly influence the reactivity and physical properties of the compound, making it a valuable intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, such as 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes, as described in the literature. A three-step sequence involving a selective palladium-catalyzed ortho-bromination with O-Methyloxime as a directing group is a key step in the synthesis process, leading to good overall yields of the desired brominated aldehydes . Additionally, the synthesis of related compounds through palladium-catalyzed reactions with arylboronic acids and arylhydrazines has been reported, which could potentially be adapted for the synthesis of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is influenced by the substituents on the aromatic ring. For instance, studies on 2-bromo-5-fluorobenzaldehyde (BFB) have shown that optimization leads to C(S) symmetry with O-trans and O-cis isomers, with the O-trans-isomer being the low energy stable form . Similarly, the molecular structure of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde would be expected to exhibit such isomerism, with the electronic effects of the difluoromethyl group further influencing its geometry and stability.

Chemical Reactions Analysis

2-Bromobenzaldehydes are versatile intermediates in organic synthesis. They can undergo a variety of chemical reactions, including the novel one-pot allylboration-Heck reaction to produce 3-methyleneindan-1-ols , and carbonylative cyclization with primary amines to give 3-(alkylamino)isoindolin-1-ones . These reactions demonstrate the potential of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde to serve as a precursor for the synthesis of complex organic molecules with potential biological and medicinal applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are significantly affected by the presence of halogen atoms. For example, the bromine substitution in 2,3-dimethoxybenzaldehyde has been shown to decrease certain intermolecular contacts and increase others, affecting the crystal structure and reactivity . Vibrational spectroscopy and computational studies provide insights into the characteristic frequencies and structural parameters of these compounds . The presence of fluorine and bromine in 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde would be expected to similarly influence its physical properties, such as melting point, boiling point, and solubility, as well as its chemical reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Organic Chemistry

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde has been utilized in the synthesis of various organic compounds. For example, its derivative, Bromo-2-fluorobenzaldehyde, was used in the synthesis and characterization of fluorinated chromones and chlorochromones, which demonstrated antimicrobial activities (Jagadhani et al., 2014). Similarly, this compound has been employed in the synthesis of other fluorinated benzaldehydes like 4-Bromo-2-fluorobenzaldehyde, indicating its versatility in organic synthesis (Bing-he, 2008).

Catalysis in Chemical Reactions

In the field of catalysis, 2-bromo-benzaldehydes, closely related to 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde, have been instrumental in facilitating various chemical reactions. For instance, they have been used under palladium-catalyzed conditions for synthesizing compounds with biological and medicinal applications (Ghosh & Ray, 2017).

Analytical and Material Science Applications

Analytical and material science applications of similar compounds are also notable. For instance, 4-bromo-3-fluorobenzaldehyde has been analyzed for its role in drug substance production, highlighting the importance of controlling impurities in pharmaceutical synthesis (Shen et al., 2016). Moreover, the vibrational spectra and density functional theory simulations of 2-fluoro-4-bromobenzaldehyde have contributed to the understanding of molecular structures in spectroscopy (Tursun et al., 2015).

Synthesis of Antimicrobial Compounds

In the synthesis of antimicrobial compounds, derivatives of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde have been used to create novel compounds with potential antibacterial and antifungal activities (Babu et al., 2015).

Eigenschaften

IUPAC Name |

2-bromo-3-(difluoromethyl)-6-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWACVKQSCSSPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)

![Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3000445.png)

![2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride](/img/structure/B3000448.png)

![(1'S,2R,4S,5'R)-6,6,8,8-Tetramethyl-1',4-di(propan-2-yl)spiro[3,4-dihydrochromene-2,4'-bicyclo[3.1.0]hexane]-5,7-dione](/img/structure/B3000449.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3000451.png)

![3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000452.png)

![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B3000453.png)

![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)